Boc-met-enkephalin
Overview
Description
Boc-met-enkephalin is a protected form of the Met-enkephalin peptide, which is an endogenous opioid with significant physiological relevance. Met-enkephalin is part of a family of opioid peptides that are derived from larger precursor proteins and play a crucial role in modulating pain, stress, and immune responses. The Boc (tert-butoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group, preventing unwanted side reactions and allowing for the sequential addition of amino acids to build the desired peptide chain.
Synthesis Analysis
The synthesis of Boc-met-enkephalin and related peptides involves complex organic chemistry techniques. Protected analogs of Met-enkephalin, such as Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me), are intermediates in the solution phase synthesis of peptides like metkephamid . The synthesis process is designed to yield peptides with high purity and biological activity, which can be used for further pharmacological studies.
Molecular Structure Analysis
The molecular structure of protected dipeptide fragments of enkephalin, such as Boc-Phe-Leu-OBzl, has been studied using X-ray crystallography and molecular modeling . These studies reveal the conformational characteristics of the peptide fragments, including the Phi and Psi angles of the amino acid residues, which are important for understanding the peptide's three-dimensional structure and potential interactions with opioid receptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and processing of Met-enkephalin peptides are intricate. For instance, the trypsinization of larger precursor peptides, such as BAM-22P and BAM-20P, yields [Arg6]-Met-enkephalin, demonstrating the presence of Met-enkephalin sequences within larger peptide chains . These reactions are crucial for the biosynthesis and metabolic conversion of opioid peptides in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of Met-enkephalin and its analogs are influenced by their peptide sequences and the presence of protective groups. For example, the protected pentapeptide Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me) exhibits an extended conformation, which is a common structural feature of Met-enkephalin peptides . The solubility, stability, and binding affinity of these peptides to opioid receptors are key properties that determine their pharmacological potential.
Scientific Research Applications
Enkephalins in Pain Management
Met-enkephalin, closely related to Boc-met-enkephalin, has been extensively studied for its analgesic properties. It is known to act as an agonist at opioid receptors, making it a potential target for developing novel pain management strategies. Research has explored various analgesic peptides derived from bovine brain, which could possibly act as Met-enkephalin releasers. These studies contribute to understanding how enkephalins can be used for developing new analgesics.
Presence in Human Physiology
Met-enkephalin has also been identified in human plasma, indicating its role in human physiology. The detection of these peptides in the body helps researchers understand their natural functions and potential therapeutic uses. This knowledge is crucial in exploring how synthetic analogs like Boc-met-enkephalin can mimic or modulate these natural processes for medical applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQHPVFIVMOOJ-SDHOMARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-met-enkephalin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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